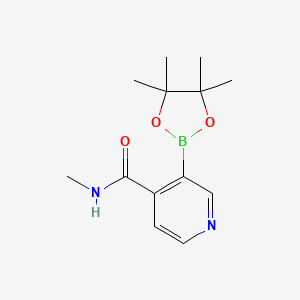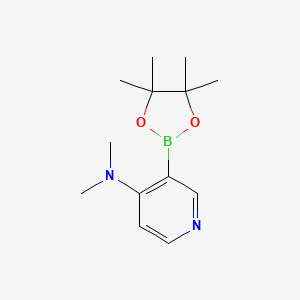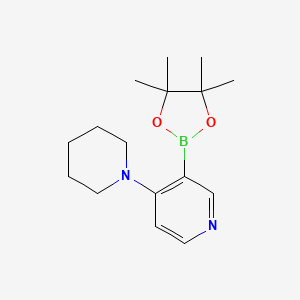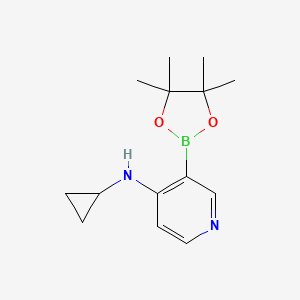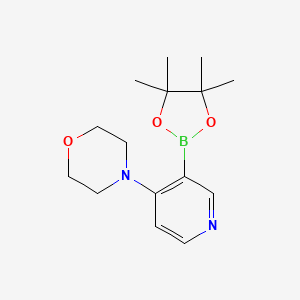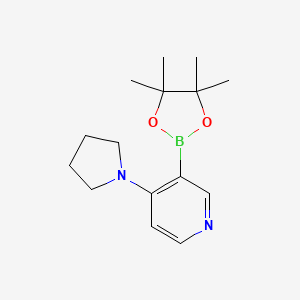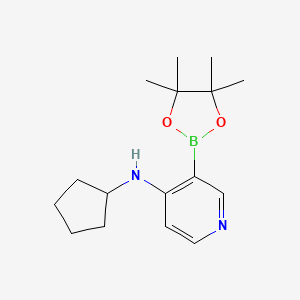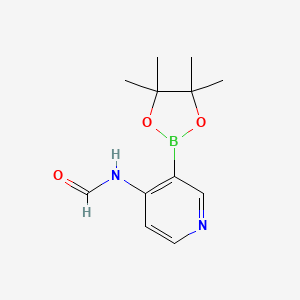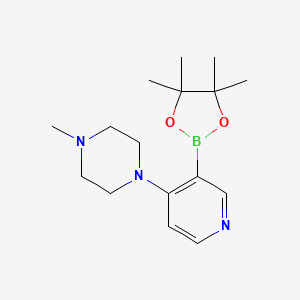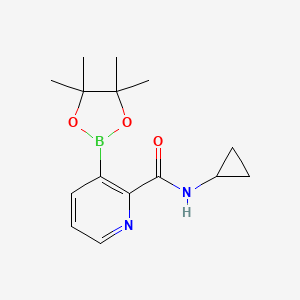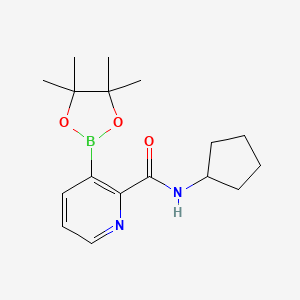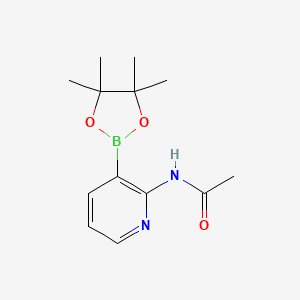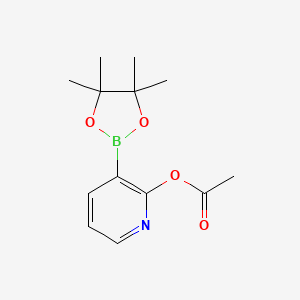
2-(Acetoxy)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetoxy)pyridine-3-boronic acid pinacol ester, also known as 2-APBP, is an organoboronic ester that has been extensively studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. 2-APBP is a versatile reagent that is used for a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Stille reactions. 2-APBP has been used in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and natural products. In addition, 2-APBP has been used in the development of new synthetic methods, such as the microwave-assisted synthesis of heterocycles and the synthesis of polymers.
作用機序
The mechanism of action of 2-(Acetoxy)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boron atom in this compound acts as a Lewis acid, which facilitates the formation of a covalent bond between the boron atom and an electron-rich species, such as a carbon-carbon double bond or an aromatic ring. This covalent bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may be involved in the regulation of gene expression, as it has been found to interact with specific proteins involved in the regulation of gene expression. In addition, this compound has been found to interact with certain enzymes, which could lead to changes in the metabolism of certain molecules.
実験室実験の利点と制限
The advantages of using 2-(Acetoxy)pyridine-3-boronic acid pinacol ester in lab experiments include its high reactivity and its ability to be used in a variety of reactions. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using this compound in lab experiments. For example, this compound is sensitive to air and light, and must be stored in an inert atmosphere. Furthermore, this compound is a strong acid, and must be handled with care.
将来の方向性
There are several potential future directions for the use of 2-(Acetoxy)pyridine-3-boronic acid pinacol ester. For example, this compound could be used in the development of new synthetic methods for the synthesis of small molecules and biomolecules. Additionally, this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, this compound could be used to develop new catalysts for organic reactions. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.
合成法
2-(Acetoxy)pyridine-3-boronic acid pinacol ester is synthesized from the reaction of pyridine-3-boronic acid with acetoxyacetone in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is performed in an inert atmosphere, such as nitrogen or argon, and is typically carried out at room temperature. The reaction can be catalyzed by a variety of transition metals, such as palladium, nickel, and copper. The product of the reaction is a mixture of this compound and its isomer, this compound-2-ol. The isomer can be separated from the this compound by column chromatography or recrystallization.
科学的研究の応用
2-(Acetoxy)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, this compound has been used in the development of new synthetic methods, such as the microwave-assisted synthesis of heterocycles and the synthesis of polymers. This compound has also been used in the synthesis of small molecules for use in drug discovery and development. Furthermore, this compound has been used in the synthesis of peptides, proteins, and other biomolecules for use in biotechnology applications.
特性
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTNBKYEBYEPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

